Cas no 941875-56-5 (1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)

1-(2-Fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea is a synthetic organic compound featuring a urea backbone substituted with a 2-fluorophenyl group and a tetrazole moiety linked via a methylene bridge to a 4-methoxyphenyl ring. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups. The tetrazole ring enhances metabolic stability and bioavailability, while the urea functionality may facilitate hydrogen bonding interactions with biological targets. Its well-defined molecular architecture makes it a candidate for further pharmacological exploration, particularly in the development of targeted therapeutic agents.
1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea structure
941875-56-5 structure
商品名:1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea
CAS番号:941875-56-5
MF:C16H15FN6O2
メガワット:342.327705621719
CID:6467431

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea
    • 1-(2-fluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
    • Urea, N-(2-fluorophenyl)-N'-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl]-
    • インチ: 1S/C16H15FN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24)
    • InChIKey: DLVKFHZCJKNXNA-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=CC=C1F)C(NCC1N(C2=CC=C(OC)C=C2)N=NN=1)=O

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2072-0051-20μmol
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2072-0051-5μmol
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2072-0051-50mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2072-0051-40mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2072-0051-5mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2072-0051-3mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2072-0051-75mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2072-0051-25mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2072-0051-15mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2072-0051-10mg
1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
941875-56-5 90%+
10mg
$79.0 2023-05-16

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea 関連文献

1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}ureaに関する追加情報

Professional Introduction to Compound with CAS No. 941875-56-5 and Product Name: 1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea

Compound with the CAS number 941875-56-5 and the product name 1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of both fluorine and methoxy substituents in its aromatic rings, coupled with a tetrazole moiety, contributes to its distinct chemical behavior and potential biological activity.

The structural framework of this compound is characterized by a urea group connected to a tetrazole ring, which is further linked to a phenyl ring substituted with a methoxy group. This specific arrangement imparts a high degree of molecular rigidity, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. The fluorophenyl component, in particular, has been widely studied for its role in modulating metabolic pathways and enhancing drug-like properties such as lipophilicity and metabolic stability.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from tetrazole-containing compounds. Tetrazoles are known for their ability to act as bioisosteres of other heterocyclic systems, such as thiols or carboxylic acids, thereby offering an alternative scaffold for drug design. The compound in question leverages this property by incorporating a tetrazole ring into its molecular structure, which may confer enhanced binding interactions with enzymes or receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that molecules containing tetrazole moieties can interact with neurotransmitter receptors and ion channels, potentially leading to therapeutic effects in conditions such as epilepsy or depression. The 4-methoxyphenyl substituent further enhances the compound's pharmacological profile by improving solubility and reducing lipophilicity, making it more amenable for oral administration.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorine atom at the 2-position of the phenyl ring is particularly challenging due to its sensitivity to nucleophilic attack. However, advances in synthetic methodologies have made it possible to achieve this transformation with high selectivity and efficiency. The subsequent coupling of the urea group to the tetrazole ring is another critical step that demands careful optimization to prevent unwanted side reactions.

Recent computational studies have highlighted the importance of molecular conformation in determining the biological activity of this compound. Molecular dynamics simulations have revealed that the rigid structure imposed by the tetrazole and urea groups allows for optimal positioning of key functional moieties relative to potential binding sites on biological targets. This structural rigidity may also contribute to improved pharmacokinetic properties, such as reduced metabolism and extended half-life.

Preclinical studies have begun to explore the efficacy of this compound in various disease models. Initial results suggest that it exhibits potent activity against certain enzymes implicated in inflammation and oxidative stress. The fluorophenyl moiety appears to play a crucial role in mediating these effects by enhancing interactions with specific amino acid residues within the enzyme active site. Additionally, the presence of the methoxy group at position 4 on the phenyl ring seems to modulate solubility without compromising binding affinity.

The development of this compound aligns with broader trends in pharmaceutical research aimed at creating more targeted and effective therapies. By combining structural features known to enhance drug-like properties with functional groups that interact selectively with biological targets, researchers hope to overcome limitations associated with traditional small-molecule drugs. The use of computational tools for virtual screening and molecular modeling has accelerated this process by allowing rapid identification of promising candidates for further investigation.

In conclusion,1-(2-fluorophenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea represents a promising lead compound with significant potential for therapeutic applications. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel treatments for neurological disorders and other conditions characterized by abnormal enzymatic activity or neurotransmitter dysregulation.

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